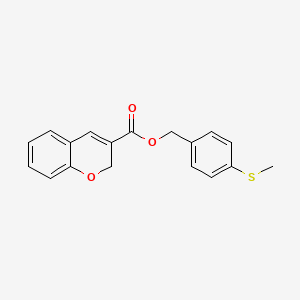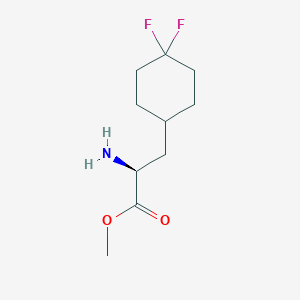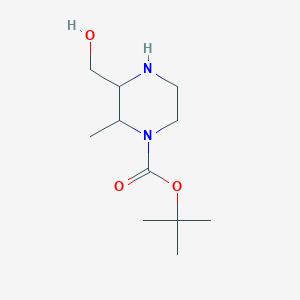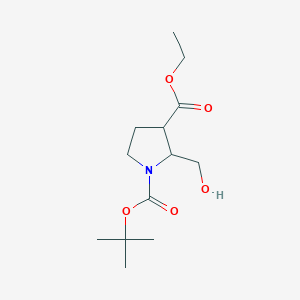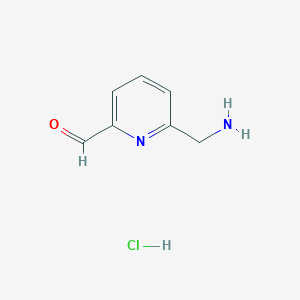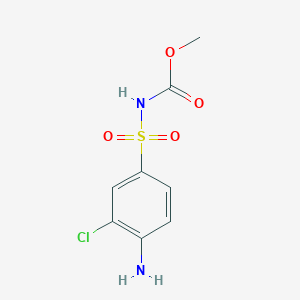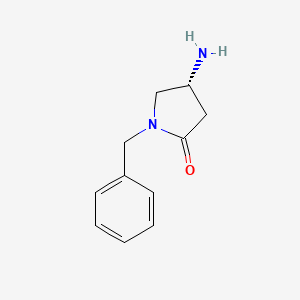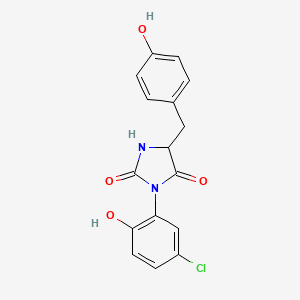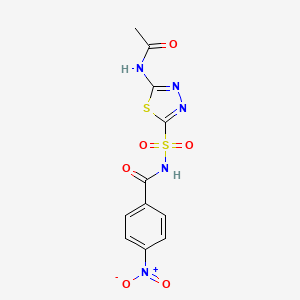
N-(5-Acetamido-1,3,4-thiadiazole-2-sulfonyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a sulfonyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The acetamido group is introduced by acetylation of the amino group on the thiadiazole ring.
The sulfonylation step involves the reaction of the thiadiazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the nitrobenzamide moiety is introduced through a nucleophilic substitution reaction with 4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-Aminobenzamide derivative.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide
- N-(5-Acetamido-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is unique due to the presence of both a sulfonyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
827624-94-2 |
|---|---|
Molecular Formula |
C11H9N5O6S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]-4-nitrobenzamide |
InChI |
InChI=1S/C11H9N5O6S2/c1-6(17)12-10-13-14-11(23-10)24(21,22)15-9(18)7-2-4-8(5-3-7)16(19)20/h2-5H,1H3,(H,15,18)(H,12,13,17) |
InChI Key |
GQCMZJBFRKFGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

